N-(3-Methylphenyl)benzenesulfonamide
Overview
Description
N-(3-Methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is attached to a 3-methylphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylphenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-methylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-Methylphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)benzenesulfonamide primarily involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the 3-methylphenyl group.
N-(4-methylphenyl)benzenesulfonamide: A similar compound with the methyl group in the para position.
N-(3-chlorophenyl)benzenesulfonamide: A derivative with a chlorine atom instead of a methyl group.
Uniqueness: N-(3-Methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to its analogs .
Properties
IUPAC Name |
N-(3-methylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-6-5-7-12(10-11)14-17(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIAHQDIKAYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159586 | |
Record name | Benzenesulfono-m-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-57-0 | |
Record name | N-(3-Methylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13587-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfono-m-toluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfono-m-toluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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